7-Deaza-2'-deoxyguanosine 7-Deaza-2'-deoxyguanosine
Brand Name: Vulcanchem
CAS No.: 86392-75-8
VCID: VC0559652
InChI: InChI=1S/C11H14N4O4/c12-11-13-9-5(10(18)14-11)1-2-15(9)8-3-6(17)7(4-16)19-8/h1-2,6-8,16-17H,3-4H2,(H3,12,13,14,18)/t6-,7+,8+/m0/s1
SMILES: C1C(C(OC1N2C=CC3=C2N=C(NC3=O)N)CO)O
Molecular Formula: C11H14N4O4
Molecular Weight: 266.25 g/mol

7-Deaza-2'-deoxyguanosine

CAS No.: 86392-75-8

Cat. No.: VC0559652

Molecular Formula: C11H14N4O4

Molecular Weight: 266.25 g/mol

Purity: 95%min

* For research use only. Not for human or veterinary use.

7-Deaza-2'-deoxyguanosine - 86392-75-8

Specification

CAS No. 86392-75-8
Molecular Formula C11H14N4O4
Molecular Weight 266.25 g/mol
IUPAC Name 2-amino-7-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one
Standard InChI InChI=1S/C11H14N4O4/c12-11-13-9-5(10(18)14-11)1-2-15(9)8-3-6(17)7(4-16)19-8/h1-2,6-8,16-17H,3-4H2,(H3,12,13,14,18)/t6-,7+,8+/m0/s1
SMILES C1C(C(OC1N2C=CC3=C2N=C(NC3=O)N)CO)O
Canonical SMILES C1C(C(OC1N2C=CC3=C2N=C(NC3=O)N)CO)O

Introduction

Chemical Structure and Properties

7-Deaza-2'-deoxyguanosine (C11H14N4O4) is classified as a pyrrolopyrimidine compound with a molecular weight of 266.25 g/mol . The defining characteristic of this molecule is the carbon atom at position 7, replacing the nitrogen typically found in the standard guanine base. This creates a pyrrolo[2,3-d]pyrimidine ring system instead of the purine structure present in natural nucleosides.

The compound is known by several alternative names including 7-Deaza-2'-dG, 2'-Deoxy-7-deazaguanosine, 2'-Deoxy-7-carbaguanosine, and the IUPAC name 2-amino-7-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrrolo[2,3-d]pyrimidin-4-one . This nomenclature reflects both its structural derivation from guanosine and the key modification at position 7.

Table 1: Chemical Properties of 7-Deaza-2'-deoxyguanosine

PropertyValue
Molecular FormulaC11H14N4O4
Molecular Weight266.25 g/mol
Chemical ClassificationPyrrolopyrimidine
Structure TypePyrrolo[2,3-d]pyrimidine
IUPAC Name2-amino-7-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrrolo[2,3-d]pyrimidin-4-one

Synthesis and Chemical Modifications

The synthesis and chemical modification of 7-Deaza-2'-deoxyguanosine have been extensively studied to develop specialized derivatives for various research applications. Significant progress has been made in establishing regioselective iodination protocols that allow for the preparation of both 7- and 8-iodo isomers, providing versatile intermediates for further functionalization .

ApplicationBenefit
PCR of GC-rich templatesPrevents premature termination by resolving secondary structures
Sequencing of GC-rich regionsReduces migration anomalies and band compressions
Analysis of CpG islandsFacilitates investigation of important regulatory regions
Limited template scenariosEnhances results when working with small amounts of poor-quality DNA
Commercial sequencing kitsIncorporated by manufacturers to improve performance with difficult templates

Thermodynamic Effects on DNA Stability

The incorporation of 7-deaza nucleosides into DNA duplexes introduces significant alterations to thermodynamic stability. While the search results primarily discuss 7-deaza-2'-deoxyadenosine rather than 7-deaza-2'-deoxyguanosine, the principles and patterns observed provide valuable insights into how these modifications generally affect DNA duplex thermodynamics.

Studies utilizing UV melting techniques and differential scanning calorimetry (DSC) have evaluated the relative contributions of enthalpy and entropy to the thermodynamic stability of DNA containing 7-deaza modifications . The replacement of the electronegative N7 atom with an electropositive C-H group in the major groove fundamentally alters the electrostatic properties of the DNA, influencing its interactions with water molecules and cations.

In research examining 7-deaza-dA substitution in the Dickerson–Drew dodecamer (DDD), a significant destabilization was observed with the predominant contribution arising from unfavorable enthalpy changes . This unfavorable enthalpy likely results from less effective stacking interactions in the modified duplex. The modification was also accompanied by a substantial reduction in the release of water molecules and cations from the 7-deaza-modified DNA structure .

Table 3: Thermodynamic Parameters for DNA Duplexes with 7-deaza-dA Substitution

NaCl Concentration (mM)ΔΔH (kcal/mol)ΔΔG° (kcal/mol)Δ(TΔS) (kcal/mol)ΔΔnNa+ΔΔnw
Substitution of dA6 with 7-Deaza-dA in DDD (DDD-1 Minus DDD)
1040.02.337.70.919.0
10035.55.130.40.715.0
Substitution of dA5 with 7-Deaza-dA in DD (DD-1 Minus DD)
1023.71.821.90.713.0
10018.22.515.70.48.0

At 20°C, the ΔΔG value decreased by 3.7 kcal/mol for the DDD-1 (with 7-deaza-dA) and by 2.2 kcal/mol for DD-1, with the major contributor being the enthalpy term, which dropped by 37.8 kcal/mol for DDD-1 and 20.9 kcal/mol for DD-1 . The differential ΔΔH values observed at different salt concentrations suggest the presence of heat capacity effects, with heat capacity values of 0.8 kcal/K·mol for DDD and -0.08 kcal/K·mol for DDD-1 .

While these specific results pertain to 7-deaza-dA, similar thermodynamic principles likely apply to 7-deaza-dG substitutions, with modifications to the specific parameters based on the respective base-pairing and stacking interactions involved.

Structural Impacts on DNA Conformation

The integration of 7-deaza-2'-deoxyguanosine and its derivatives into DNA can produce various effects on the structural conformation of the resulting duplexes. The precise nature and magnitude of these effects depend significantly on the position of substitution and the characteristics of any additional modifications.

Research has demonstrated that 8-substituted 7-deaza-2′-deoxyguanosines typically destabilize canonical DNA with antiparallel strand (aps) orientation as well as DNA with parallel strand (ps) orientation . This destabilization likely results from steric hindrance introduced by bulky substituents at position 8, which interferes with normal base stacking patterns and disrupts the regular helical structure of the DNA duplex.

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